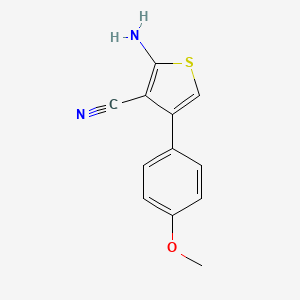

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile

描述

属性

IUPAC Name |

2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5,7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIPKTMXJFZLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588444 | |

| Record name | 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-40-2 | |

| Record name | 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile involves the Gewald reaction. This reaction is a three-component condensation involving a ketone, an α-cyanoester, and elemental sulfur. The reaction typically proceeds under basic conditions, often using bases such as sodium hydroxide or sodium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Gewald reaction remains a cornerstone for its synthesis. Industrial processes would likely optimize reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods .

化学反应分析

Types of Reactions

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. Researchers utilize it to create new compounds with desired biological and physical properties, enhancing its applicability in drug development and materials science.

Anticancer Properties

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile has shown significant antiproliferative effects against several human cancer cell lines, including:

| Cell Type | Effect Observed | Mechanism of Action |

|---|---|---|

| Human Breast Cancer (MCF-7) | Antiproliferative | Modulation of MAPK/ERK pathway |

| Nasopharyngeal Carcinoma (HONE-1) | Cytotoxicity | Inhibition of fatty acid synthesis |

These effects suggest its potential as a therapeutic agent in cancer treatment by inducing apoptosis and inhibiting key metabolic pathways.

Antimicrobial Activity

Research indicates moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This property highlights its potential use in developing new antimicrobial agents to combat resistant strains of bacteria.

Mechanistic Insights

Molecular Mechanism

The compound acts as an enzyme inhibitor, particularly targeting enoyl-acyl carrier protein reductase, which is crucial for fatty acid synthesis. This interaction leads to reduced fatty acid levels, positioning the compound as a potential therapeutic option for metabolic disorders.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of signaling pathways.

- Antihypertensive Properties : May influence vascular health by regulating blood pressure-related mechanisms.

- Antioxidant Activity : Exhibits properties that may protect cells from oxidative stress.

Dosage Effects

Dosage studies reveal varying effects based on concentration:

| Dosage (mg/kg) | Observed Effect | Outcome |

|---|---|---|

| 1 | Beneficial modulation of metabolism | Increased enzyme activity |

| 10 | Toxicity observed | Hepatotoxicity |

| 50 | Severe adverse effects | Organ dysfunction |

These findings emphasize the importance of dosage in therapeutic applications, where lower doses may enhance efficacy while higher doses lead to toxicity.

Case Studies

- Anticancer Activity Study : In vitro studies demonstrated the compound's ability to inhibit cell proliferation in MCF-7 and HONE-1 cell lines, linking its action to metabolic enzyme inhibition.

- Antimicrobial Research : Studies have shown that the compound exhibits moderate activity against common bacterial strains, suggesting further exploration for clinical applications in treating infections.

作用机制

The mechanism of action for 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activities may be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

相似化合物的比较

Key Physicochemical Properties :

- IR Spectroscopy : Strong absorption bands at 2196 cm⁻¹ (C≡N stretch) and 3329/3474 cm⁻¹ (N–H stretches of NH₂) .

- NMR Data :

The structural and functional versatility of 2-amino-4-arylthiophene-3-carbonitriles allows for systematic comparisons with analogs bearing different aryl substituents. Below is a detailed analysis based on synthesis, physicochemical properties, and substituent effects.

Key Observations :

- Substituent Effects on Yield : Electron-donating groups (e.g., methoxy) generally result in moderate yields (71–75%), while electron-withdrawing groups (e.g., chloro, fluoro) may enhance yields (up to 81%) due to increased electrophilicity of intermediates .

- Melting Points : Methoxy-substituted derivatives (5b, 5f) exhibit lower melting points (155–162°C) compared to chloro-substituted analogs (165–169°C), likely due to reduced crystallinity from bulky substituents .

Substituent Impact on Spectral Properties

- Methoxy Groups : The 4-methoxy group in 5b causes distinct downfield shifts in aromatic protons (δ 6.97–7.46 ppm) and a singlet at δ 3.76 ppm for OCH₃ . In contrast, 3,4-dimethoxy derivatives (5f) show split OCH₃ signals (δ 3.85/3.88 ppm) .

- Halogen Substituents : Chloro and fluoro groups induce deshielding in adjacent aromatic protons (e.g., δ 7.62 ppm for 5d) and characteristic ¹³C shifts for C–Cl (~125 ppm) or C–F (~160 ppm) .

生物活性

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound interacts with various enzymes and proteins, playing a critical role in biochemical reactions. Notably, it has been shown to inhibit enoyl-acyl carrier protein reductase, an enzyme crucial for fatty acid synthesis. This interaction suggests its potential as a modulator in lipid metabolism.

Cellular Effects

The compound exhibits notable effects on cellular processes, influencing cell signaling pathways and gene expression. It has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation.

Table 1: Summary of Cellular Effects

| Cell Type | Effect Observed | Mechanism |

|---|---|---|

| Human Breast Cancer (MCF-7) | Antiproliferative effects | Modulation of MAPK/ERK pathway |

| Nasopharyngeal Carcinoma (HONE-1) | Cytotoxicity observed | Inhibition of fatty acid synthesis |

| Normal Fibroblast (WI-38) | Minimal effect at low concentrations | Non-selective modulation |

Molecular Mechanisms

The molecular mechanism of action involves binding interactions with biomolecules. This compound acts as an enzyme inhibitor by binding to active sites, thereby preventing normal enzyme function. Its inhibition of enoyl-ACP reductase leads to reduced fatty acid synthesis, highlighting its potential as a therapeutic agent against metabolic disorders.

Temporal and Dosage Effects

The biological activity of this compound varies over time and dosage. In laboratory settings, it remains stable under specific conditions but shows degradation over time, which can affect its efficacy. Dosage studies in animal models indicate that lower doses may have beneficial effects on enzyme activity and cellular metabolism, while higher doses can lead to toxicity, including hepatotoxicity.

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Observed Effect | Outcome |

|---|---|---|

| 1 | Beneficial modulation of metabolism | Increased enzyme activity |

| 10 | Toxicity observed | Hepatotoxicity |

| 50 | Severe adverse effects | Organ dysfunction |

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. Its interaction with metabolic enzymes positions it as a candidate for further investigation in metabolic disease treatments.

Case Studies

Recent studies have highlighted the compound's potential in cancer therapy:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against human cancer cell lines such as MCF-7 and HONE-1. The compound's ability to induce apoptosis in these cells was linked to its inhibitory action on key metabolic enzymes .

- Antimicrobial Properties : Research has also indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its broader applications in treating infections .

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via a Gewald-like reaction, involving a ketone precursor (e.g., 4-methoxybenzaldehyde derivatives) and malononitrile in the presence of sulfur and a base. For example, a reported synthesis uses sodium bicarbonate in THF at 35°C, yielding 71% of the product after recrystallization . Substituent effects on the aryl group significantly impact reaction efficiency: electron-donating groups (e.g., methoxy) enhance yield compared to electron-withdrawing groups. Reaction time (35–60 min) and solvent polarity (THF vs. ethanol) must be optimized to avoid side products like dimerized thiophenes .

Basic: How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : The nitrile (C≡N) stretch appears at ~2196 cm⁻¹, while NH₂ symmetric/asymmetric vibrations occur at 3329–3474 cm⁻¹. These peaks distinguish the compound from non-aminated analogs .

- NMR Analysis : In -NMR (DMSO-), the methoxy group resonates as a singlet at δ 3.76 ppm. The thiophene C–H proton appears at δ 6.39 ppm, and aromatic protons (4-methoxyphenyl) show distinct coupling patterns (e.g., doublets at δ 6.97 and 7.46 ppm with Hz) . -NMR confirms the nitrile carbon at δ 117.1 ppm and the thiophene ring carbons at δ 83.9–166.7 ppm .

Advanced: How can computational methods (DFT, molecular docking) predict the pharmacological potential of this compound?

Methodological Answer:

- DFT Studies : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, a HOMO energy of −5.42 eV and LUMO of −1.89 eV indicate electron-donating capacity, supporting anti-tubercular activity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Docking scores (e.g., −8.2 kcal/mol) and hydrogen-bonding interactions with active-site residues (e.g., Tyr158) validate binding affinity .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., LogP = 3.0, TPSA = 71.9 Ų) to evaluate drug-likeness and toxicity risks .

Advanced: What strategies resolve contradictions in reported spectroscopic or crystallographic data for this compound?

Methodological Answer:

Discrepancies in melting points (e.g., 160–162°C vs. 164–166.5°C) or NMR shifts may arise from:

- Sample Purity : Recrystallization solvents (ethanol vs. DMF) affect crystal packing and observed mp .

- Instrument Calibration : Ensure NMR spectrometers are referenced to TMS and IR instruments are calibrated with polystyrene standards.

- Crystallographic Tools : Use SHELXL for refinement and WinGX/ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H⋯N interactions) to validate structural assignments .

Advanced: How does substituent variation on the phenyl ring influence the compound’s physicochemical and biological properties?

Methodological Answer:

- Electron-Donating Groups (e.g., –OCH₃) : Enhance solubility via polar surface area (TPSA = 71.9 Ų) and stabilize H-bonding interactions in biological targets .

- Electron-Withdrawing Groups (e.g., –Cl) : Increase LogP (hydrophobicity) but may reduce bioavailability. For example, 4-chlorophenyl analogs show lower anti-tubercular activity compared to methoxy derivatives due to steric hindrance .

- Ortho/Meta Substituents : Steric effects from 2-methoxy or 3,4-dimethoxy groups disrupt π-stacking in corrosion inhibition applications, reducing efficacy by ~30% compared to para-substituted analogs .

Advanced: What experimental protocols are recommended for evaluating this compound’s corrosion inhibition efficiency?

Methodological Answer:

- Electrochemical Tests : Perform potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in 1 M HCl. Reported inhibition efficiencies of 85–92% for 2-Amino-4-(4-methoxyphenyl) derivatives correlate with adsorption on mild steel surfaces via Langmuir isotherm models .

- Surface Analysis : Use SEM-EDX or AFM to confirm inhibitor film formation. XPS identifies bonding interactions (e.g., Fe–N coordination with the thiophene amino group) .

Basic: What crystallographic software packages are suitable for structural determination of this compound?

Methodological Answer:

- SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data (R factor < 0.05). It handles twinning and disorder common in flexible thiophene derivatives .

- WinGX/ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks. For example, the 4-methoxyphenyl group’s dihedral angle with the thiophene ring (e.g., 12.5°) can be measured to assess planarity .

Advanced: How do solvent effects and pH influence the compound’s stability during biological assays?

Methodological Answer:

- pH-Dependent Stability : In aqueous buffers (pH 7.4), the compound remains stable for 24 hours, but acidic conditions (pH < 3) protonate the amino group, reducing solubility and promoting precipitation .

- Solvent Selection : DMSO is preferred for stock solutions due to low reactivity with the nitrile group. Avoid alcohols (e.g., ethanol) in long-term storage to prevent esterification side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。